p38alpha Inhibitor 1

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ARRY-797 involves multiple steps, starting with the preparation of the core indazole structure. The key steps include:

Formation of the indazole ring: This is typically achieved through cyclization reactions involving hydrazine derivatives and appropriate aromatic precursors.

Introduction of the phenoxy group: This step involves the substitution of a hydrogen atom on the indazole ring with a 2,4-difluorophenoxy group.

Attachment of the isobutyl group: This is done through alkylation reactions.

Formation of the carboxylic acid amide: This involves the reaction of the carboxylic acid derivative with 2-dimethylamino-ethylamine.

Industrial Production Methods: Industrial production of ARRY-797 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: ARRY-797 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: The phenoxy and isobutyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemistry: It serves as a model compound for studying the inhibition of p38 mitogen-activated protein kinase and its role in various chemical reactions.

Biology: ARRY-797 is used to investigate the biological pathways involving p38 mitogen-activated protein kinase and its role in cellular processes.

Medicine: The compound has shown promise in the treatment of inflammatory diseases such as osteoarthritis and multiple myeloma. .

Mechanism of Action

ARRY-797 exerts its effects by selectively inhibiting p38 mitogen-activated protein kinase, a key enzyme involved in the regulation of inflammatory responses. By blocking the activity of this enzyme, ARRY-797 reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This leads to a decrease in inflammation and pain .

Comparison with Similar Compounds

ARRY-371797: Another p38 mitogen-activated protein kinase inhibitor with similar properties and applications.

SB203580: A well-known p38 mitogen-activated protein kinase inhibitor used in various research studies.

VX-702: A selective p38 mitogen-activated protein kinase inhibitor with potential therapeutic applications.

Uniqueness of ARRY-797: ARRY-797 is unique due to its high selectivity and potency as a p38 mitogen-activated protein kinase inhibitor. It has demonstrated significant efficacy in preclinical and clinical studies, making it a promising candidate for the treatment of inflammatory diseases .

Biological Activity

p38alpha (p38α) is a mitogen-activated protein kinase (MAPK) that plays a crucial role in various cellular processes, including inflammation, cell differentiation, and apoptosis. The inhibition of p38α has garnered significant attention for its potential therapeutic applications in diseases such as cancer, Alzheimer's disease, and cardiovascular disorders. This article focuses on the biological activity of p38alpha Inhibitor 1, particularly its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

p38α is activated through phosphorylation by upstream kinases such as MKK3 and MKK6. It can also be activated by non-canonical mechanisms involving autophosphorylation, particularly through interactions with scaffold proteins like TAB1 (transforming growth factor-β-activated protein kinase 1-binding protein 1) . p38α inhibitors, including this compound, primarily target these activation pathways to modulate downstream signaling effects.

Key Mechanisms:

- Autophosphorylation Inhibition: Compounds like NC-p38i have been shown to efficiently inhibit p38α autophosphorylation while minimally affecting its substrate phosphorylation ability .

- Selective Targeting: Some inhibitors selectively block specific pathways associated with p38α without broadly inhibiting all its functions, suggesting a nuanced approach to therapeutic targeting .

Efficacy in Clinical Studies

Recent clinical studies have explored the effects of p38alpha inhibitors on various conditions:

- Alzheimer's Disease: A study involving the oral administration of neflamapimod (a selective p38α inhibitor) to patients with early Alzheimer's disease demonstrated improvements in episodic memory function. The study involved 16 patients over 84 days, with results indicating significant increases in Wechsler Memory Scale scores .

- Cardiovascular Applications: Research has indicated that p38α inhibitors can reduce cardiomyocyte death in models of ischemia-reperfusion injury. This suggests potential applications in treating cardiac dysfunctions, emphasizing the need for further exploration of these compounds in cardiovascular contexts .

Case Studies

Several case studies illustrate the biological activity and therapeutic potential of p38alpha inhibitors:

- Case Study 1: Neflamapimod in Alzheimer's Disease

- Case Study 2: Cardiomyocyte Protection

Research Findings

The following table summarizes key findings from recent studies on p38alpha inhibitors:

Properties

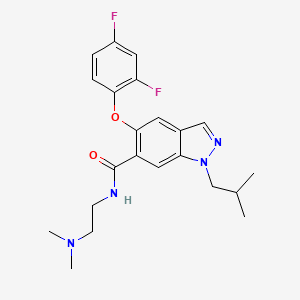

IUPAC Name |

5-(2,4-difluorophenoxy)-N-[2-(dimethylamino)ethyl]-1-(2-methylpropyl)indazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F2N4O2/c1-14(2)13-28-19-11-17(22(29)25-7-8-27(3)4)21(9-15(19)12-26-28)30-20-6-5-16(23)10-18(20)24/h5-6,9-12,14H,7-8,13H2,1-4H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGWYHGYNVGVRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)NCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036404-17-7 | |

| Record name | 5-(2,4-difluorophenoxy)-N-(2-(dimethylamino)ethyl)-1-isobutyl-1H-indazole-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.